Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate
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Overview
Description
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is an organic compound with the molecular formula C10H11ClFNO3 It is a derivative of phenoxyacetic acid, characterized by the presence of amino, chloro, and fluoro substituents on the aromatic ring
Mechanism of Action
Target of Action
A compound with a similar structure, pyraflufen-ethyl, is known to inhibit the enzyme activity of protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme .
Mode of Action
Based on the similar structure to pyraflufen-ethyl, it may also inhibit the enzyme activity of protoporphyrinogen oxidase . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the death of the organism .
Biochemical Pathways
This results in the production of reactive oxygen species that damage cellular components, leading to cell death .
Result of Action
Similar compounds that inhibit protoporphyrinogen oxidase lead to the production of reactive oxygen species that damage cellular components, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate typically involves the following steps:
Nitration: The starting material, 2-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The resulting 5-amino-2-chloro-4-fluoroaniline is reacted with ethyl chloroacetate in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of different amine derivatives.
Hydrolysis: Formation of 2-(5-amino-2-chloro-4-fluorophenoxy)acetic acid.
Scientific Research Applications
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural features.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: Potential use in the synthesis of agrochemicals such as herbicides and pesticides.
Comparison with Similar Compounds
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate can be compared with other phenoxyacetic acid derivatives:
Ethyl 2-(4-chloro-2-fluorophenoxy)acetate: Lacks the amino group, which may reduce its biological activity.
Ethyl 2-(5-amino-4-chlorophenoxy)acetate: Lacks the fluoro group, potentially affecting its binding properties.
Ethyl 2-(5-amino-2-fluorophenoxy)acetate: Lacks the chloro group, which may alter its reactivity and stability.
The unique combination of amino, chloro, and fluoro substituents in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-2-15-10(14)5-16-9-4-8(13)7(12)3-6(9)11/h3-4H,2,5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLVVRBCFCKYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382379 |
Source
|
Record name | ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91920-52-4 |
Source
|
Record name | ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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